molecular formula C28H35NO3 B1233336 4-acetamidophenyl retinoate CAS No. 1959588-74-9

4-acetamidophenyl retinoate

Cat. No.: B1233336
CAS No.: 1959588-74-9
M. Wt: 433.6 g/mol
InChI Key: LQBHPDDJEMOJQA-ABRSJASVSA-N
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Description

BMY-30123, also known as 4-acetamidophenyl retinoate, is a novel topical retinoid compound. It exhibits significant retinoid activity with lower toxicity compared to other clinically used topical retinoids such as tretinoin (all-trans retinoic acid). BMY-30123 is effective in various retinoid-sensitive skin models and has shown promise in treating cutaneous disorders that exhibit altered epidermal differentiation, such as acne, psoriasis, ichthyosis, and epithelial tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMY-30123 involves the N-acylation of aniline derivatives. One common method is the direct additive-free N-formylation and N-acylation of anilines using formamide, formic acid, and acetic acid as starting materials. This reaction is typically carried out in a deep eutectic solvent ([ChCl][ZnCl2]2), which acts as both a catalyst and solvent .

Industrial Production Methods

Industrial production methods for BMY-30123 are not extensively documented. the use of green and efficient protocols, such as the deep eutectic solvent method mentioned above, is likely to be favored due to its environmental benefits and high yield .

Chemical Reactions Analysis

Types of Reactions

BMY-30123 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yield and purity .

Major Products

The major products formed from these reactions are various retinoid derivatives, which can have different biological activities and therapeutic potentials .

Scientific Research Applications

BMY-30123 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study retinoid chemistry and develop new retinoid derivatives.

    Biology: BMY-30123 is used in biological studies to understand its effects on cellular differentiation and proliferation.

    Medicine: It has shown promise in treating cutaneous disorders such as acne, psoriasis, and ichthyosis due to its retinoid activity and lower toxicity.

    Industry: BMY-30123 is used in the development of topical formulations for skincare products

Mechanism of Action

BMY-30123 exerts its effects by binding to retinoic acid receptors (RARs) in the skin. This binding modulates the expression of genes involved in epidermal growth and differentiation. The compound’s low skin irritation activity suggests that retinoid efficacy and skin irritation are separable phenomena, making BMY-30123 a promising candidate for topical therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BMY-30123

BMY-30123 is unique due to its lower toxicity and skin irritation compared to other retinoids like tretinoin. This makes it a more favorable option for long-term topical therapy, especially for patients with sensitive skin .

Properties

CAS No.

1959588-74-9

Molecular Formula

C28H35NO3

Molecular Weight

433.6 g/mol

IUPAC Name

(4-acetamidophenyl) (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate

InChI

InChI=1S/C28H35NO3/c1-20(12-17-26-22(3)11-8-18-28(26,5)6)9-7-10-21(2)19-27(31)32-25-15-13-24(14-16-25)29-23(4)30/h7,9-10,12-17,19H,8,11,18H2,1-6H3,(H,29,30)/b10-7+,17-12+,20-9+,21-19+

InChI Key

LQBHPDDJEMOJQA-ABRSJASVSA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC2=CC=C(C=C2)NC(=O)C)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC2=CC=C(C=C2)NC(=O)C)C)C

Synonyms

4-(acetylamino)phenylretinoate
BMY 30123
BMY-30123
BMY30123
retinoic acid, 4-(acetylamino)phenyl este

Origin of Product

United States

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